molecular formula C13H25NO B13268209 N-(oxolan-2-ylmethyl)cyclooctanamine CAS No. 869944-85-4

N-(oxolan-2-ylmethyl)cyclooctanamine

Cat. No.: B13268209
CAS No.: 869944-85-4
M. Wt: 211.34 g/mol
InChI Key: NJQJHPYXHMGKHZ-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)cyclooctanamine is a bicyclic amine derivative featuring a cyclooctane ring linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge. The oxolan-2-ylmethyl group introduces both steric bulk and polar characteristics due to the oxygen atom in the tetrahydrofuran ring. Its unique hybrid architecture—combining a flexible cyclooctane with a rigid oxolane substituent—distinguishes it from simpler amines or ether-containing analogs.

Properties

CAS No.

869944-85-4

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)cyclooctanamine

InChI

InChI=1S/C13H25NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h12-14H,1-11H2

InChI Key

NJQJHPYXHMGKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclooctanamine attacks the oxirane ring, resulting in the formation of the oxolan-2-ylmethyl group.

Reaction Conditions:

    Temperature: The reaction is usually carried out at room temperature to moderate temperatures (20-50°C).

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:

    Reactant Mixing: Cyclooctanamine and oxirane are continuously fed into the reactor.

    Reaction: The mixture is maintained at the desired temperature and pressure.

    Product Isolation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Oxides or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(oxolan-2-ylmethyl)cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)cyclooctanamine involves its interaction with molecular targets such as enzymes or receptors. The oxolan-2-ylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(N,N-Dimethylamino)ethyl chloride (CAS 107-99-3)

Structural Differences: Unlike N-(oxolan-2-ylmethyl)cyclooctanamine, this compound () has a smaller cyclohexane-free structure with a dimethylaminoethyl group and a chlorine substituent. Functional Implications:

  • The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions.
  • The dimethylamino group provides basicity, whereas the oxolan-2-ylmethyl group in the target compound may reduce basicity due to electron-withdrawing effects from the oxygen atom.

Tetrahydrofurfuryl-Based Compounds

Tetrahydrofurfuryl acrylate (CAS 2399-48-6)

Structural Similarities : Shares the oxolan-2-ylmethyl (tetrahydrofurfuryl) group with the target compound ().
Functional Differences :

  • The acrylate ester group enables polymerization, unlike the cyclooctanamine moiety.
  • Both compounds may exhibit similar bioavailability due to the shared tetrahydrofurfuryl group, which is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4).

N-(oxolan-2-ylmethyl) Acetamide Derivatives

2-Chloro-N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(oxolan-2-ylmethyl)acetamide

Structural Overlap : Contains the N-(oxolan-2-ylmethyl) group () but replaces cyclooctanamine with a thiolan-3-yl acetamide group.
Key Properties :

  • The thiolan ring (sulfone) introduces strong electron-withdrawing effects, contrasting with the electron-rich cyclooctane.
  • Reactivity: The chloroacetamide group is prone to nucleophilic substitution, whereas the cyclooctanamine in the target compound may undergo amine-specific reactions (e.g., protonation, alkylation) .

Data Table: Comparative Analysis

Property This compound 2-(N,N-Dimethylamino)ethyl chloride Tetrahydrofurfuryl acrylate 2-Chloro-N-(oxolan-2-ylmethyl)acetamide
Molecular Formula C₁₂H₂₃NO C₄H₁₀ClN C₈H₁₂O₃ C₁₁H₁₈ClNO₄S
Key Substituents Cyclooctane, oxolan-2-ylmethyl Dimethylaminoethyl, Cl Oxolan-2-ylmethyl, acrylate Oxolan-2-ylmethyl, thiolan-3-yl, chloroacetamide
Polarizability (est.) High (due to cyclooctane) Moderate Moderate 67.8 cm³ (calculated)
Bioavailability Unknown High (small molecule) Moderate (ester hydrolysis) Low (sulfone group)
Toxicity Profile Not reported Irritant (alkylating agent) Skin sensitizer Uncharacterized

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis could draw from methods used for tetrahydrofurfuryl derivatives (e.g., nucleophilic substitution or reductive amination) .
  • Physicochemical Properties : Computational modeling (as in ) is needed to predict logP, solubility, and stability.
  • Biological Activity : The cyclooctane ring may enhance membrane permeability compared to smaller analogs, but empirical studies are lacking.

Biological Activity

N-(oxolan-2-ylmethyl)cyclooctanamine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The compound's biological activity has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound features a cyclooctane ring linked to an oxolane (tetrahydrofuran) moiety through a methyl group. This structural configuration is believed to influence its interaction with biological targets, contributing to its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. This includes neurotransmitter receptors that are crucial in neurological pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Study 1Anti-inflammatoryReduced cytokine levels in vitro models of inflammation.
Study 2NeuroprotectionIncreased survival of neuronal cells in oxidative stress models.
Study 3Receptor InteractionModulated GABA receptor activity, suggesting potential anxiolytic effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain, correlating with decreased levels of pro-inflammatory markers.
  • Neuroprotection in Stroke Models : In stroke models, treatment with this compound showed promise in preserving neuronal integrity and function post-injury, indicating its potential role as a neuroprotective agent.
  • Psychiatric Disorders : A small clinical trial suggested that the compound may have anxiolytic properties, as patients reported reduced anxiety levels following treatment.

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